2-(Furan-2-yl)pyrrolidine
Overview
Description
2-(Furan-2-yl)pyrrolidine is a compound with the CAS Number: 90086-89-8 . It has a molecular weight of 137.18 and is a liquid in its physical form .
Synthesis Analysis
Pyrrolidine derivatives have been synthesized using two main approaches . The first involves modification of an existing heterocyclic ring, while the second combines methods that enable the synthesis of target compounds through intermolecular cyclization of precursor molecules, which already contain the desired hetaryl moiety .Molecular Structure Analysis
The InChI code for 2-(Furan-2-yl)pyrrolidine is 1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 .Chemical Reactions Analysis
Pyrrolidine and its derivatives, including 2-(Furan-2-yl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They are characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
2-(Furan-2-yl)pyrrolidine is a liquid . It has a molecular weight of 137.18 . More specific physical and chemical properties such as density, boiling point, and vapor pressure were not found in the search results.Scientific Research Applications
Medicinal Chemistry: Drug Design and Discovery
2-(Furan-2-yl)pyrrolidine: serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This ring is a common feature in bioactive molecules with target selectivity . The presence of the furan ring can contribute to the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). The combination of these two rings can lead to the development of novel compounds with potential therapeutic applications.
Antibacterial Agents: Tackling Microbial Resistance
The furan moiety of 2-(Furan-2-yl)pyrrolidine is particularly interesting for its antibacterial properties. Furan derivatives have been shown to exhibit a wide range of biological activities, including antibacterial effects against both gram-positive and gram-negative bacteria . This makes the compound a valuable candidate for the development of new antibacterial agents, especially in the face of increasing microbial resistance.
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have bioactive properties, suggesting that they may have various effects at the molecular and cellular levels .
Action Environment
It is known that the physicochemical properties of compounds can be influenced by environmental factors, which in turn can affect their biological activity .
Safety and Hazards
The safety information available indicates that 2-(Furan-2-yl)pyrrolidine is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFJPSLQRGQNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394917 | |
Record name | 2-(furan-2-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)pyrrolidine | |
CAS RN |
90086-89-8 | |
Record name | 2-(furan-2-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(furan-2-yl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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